molecular formula C23H19ClN4O6S3 B10946514 7-[({5-[(4-Chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[({5-[(4-Chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10946514
M. Wt: 579.1 g/mol
InChI Key: PXBRERZIXUHIGW-UHFFFAOYSA-N
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Description

“7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic compound with a diverse range of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID” involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole and furan rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or other derivatives.

    Substitution: The chlorophenoxy and thiadiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure might confer specific biological activities, such as antimicrobial or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bicyclic structures with diverse functional groups, such as:

  • “7-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID”
  • “7-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID”

Uniqueness

The uniqueness of “7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” lies in its specific combination of functional groups and structural features, which confer unique reactivity and potential biological activity.

Properties

Molecular Formula

C23H19ClN4O6S3

Molecular Weight

579.1 g/mol

IUPAC Name

7-[[5-[(4-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H19ClN4O6S3/c1-11-26-27-23(37-11)36-10-12-9-35-21-17(20(30)28(21)18(12)22(31)32)25-19(29)16-7-6-15(34-16)8-33-14-4-2-13(24)3-5-14/h2-7,17,21H,8-10H2,1H3,(H,25,29)(H,31,32)

InChI Key

PXBRERZIXUHIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)Cl)SC2)C(=O)O

Origin of Product

United States

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